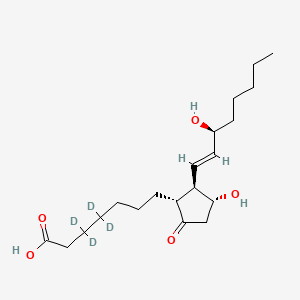

プロスタグランジンE1-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

プロスタグランジンE1-d4は、アルプロスタジルとしても知られるプロスタグランジンE1の重水素標識アナログです。プロスタグランジンE1は、自然に存在するプロスタグランジンであり、血管拡張作用を有するため、勃起不全や末梢血管疾患などの治療に用いられています。 This compoundの重水素標識は、その安定性を高め、さまざまな科学研究用途での使用を可能にします .

科学的研究の応用

Prostaglandin E1-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in mass spectrometry and other analytical techniques to study metabolic pathways and drug metabolism.

Biology: Employed in studies involving cell signaling and receptor interactions.

Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and erectile dysfunction.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control

作用機序

プロスタグランジンE1-d4は、EP1、EP2、EP3、EP4などの特定のプロスタグランジン受容体に結合することで作用を発揮します。これらの受容体は、Gタンパク質共役受容体であり、血管拡張、血小板凝集の抑制、炎症の調節など、さまざまな生理学的反応を媒介します。 This compoundのこれらの受容体への結合は、細胞内シグナル伝達経路を活性化し、観察される生物学的効果をもたらします .

類似化合物:

プロスタグランジンE2: 構造は似ていますが、受容体親和性と生理学的効果が異なります。

プロスタグランジンF2α: 平滑筋収縮やさまざまな治療用途における役割で知られています。

プロスタグランジンI2(プロスタサイクリン): 主に血管拡張と血小板凝集の抑制に関与しています

独自性: this compoundは、その重水素標識が特徴であり、安定性を高め、正確な分析研究を可能にします。 この標識は、正確な定量化や代謝経路のトレーシングが求められる研究環境で特に価値があります .

生化学分析

Biochemical Properties

Prostaglandin E1-d4 interacts with various enzymes and proteins. It is an analogue of arachidonic acid (AA), a polyunsaturated fatty acid found in membrane phospholipids . Prostaglandin E1-d4 is known to interact with mouse EP3, EP4, EP2, IP, and EP1 receptors .

Cellular Effects

Prostaglandin E1-d4 has significant effects on various types of cells and cellular processes. It induces vasodilation and inhibits platelet aggregation . In high glucose-treated HK-2 proximal tubular cells, Prostaglandin E1-d4 significantly enhanced cell viability and suppressed the c-Jun N-terminal kinase (JNK) and the mitochondrial apoptosis-related protein expressions .

Molecular Mechanism

The molecular mechanism of Prostaglandin E1-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It blocks the activation of the JNK/Bim pathway in HK-2 cells, with JNK being an upstream regulator of Bim .

Temporal Effects in Laboratory Settings

In laboratory settings, Prostaglandin E1-d4 has shown to reduce ventricular hypertrophy, protein expressions of endothelin-1 (ET-1) and endothelin receptor A (ERA), and the expression of fibrosis over time .

Dosage Effects in Animal Models

In animal models, the effects of Prostaglandin E1-d4 vary with different dosages. For instance, in a study involving uninephrectomized streptozotocin-induced diabetic rats, the rats were administered Prostaglandin E1-d4 (10 μg· kg−1· d−1, iv.) for 10 consecutive days .

Metabolic Pathways

Prostaglandin E1-d4 is involved in the metabolic pathways that include interactions with enzymes or cofactors. It derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) .

Transport and Distribution

It is known that Prostaglandin E1-d4 accumulates in sites of inflammation or vascular lesions .

Subcellular Localization

The subcellular localization of Prostaglandin E1-d4 is not explicitly known. Related compounds such as Prostaglandin Endoperoxide H Synthases-1 and -2 were found on the lumenal surfaces of the endoplasmic reticulum (ER) and nuclear envelope of human monocytes . This might provide some insights into the potential subcellular localization of Prostaglandin E1-d4.

準備方法

合成経路と反応条件: プロスタグランジンE1-d4の合成には、プロスタグランジンE1分子に重水素原子を組み込むことが含まれます。一般的な方法の1つは、合成過程で重水素化試薬を使用することです。 たとえば、重水素化溶媒や触媒を用いて、分子の特定の位置の水素原子を重水素で置換することができます .

工業生産方法: this compoundの工業生産は、通常、重水素化出発物質を用いた大規模合成で行われます。このプロセスには、次のようなステップが含まれる場合があります。

- プロスタグランジンE1をラクトースと第三ブチルアルコールの溶液に溶解します。

- 有機酸緩衝液でpHを調整して維持します。

- 凍結して製剤を乾燥させ、水分含有量が少ない安定な製品を得ます .

3. 化学反応解析

反応の種類: this compoundは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、異なる酸化誘導体の生成につながる可能性があります。

還元: 還元反応は、分子内の官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、プロスタグランジンE1のさまざまな重水素標識誘導体が含まれ、研究や分析目的で使用されます .

4. 科学研究用途

This compoundは、次のものを含む、さまざまな科学研究用途があります。

化学: 質量分析法やその他の分析手法におけるトレーサーとして使用され、代謝経路や薬物代謝を研究します。

生物学: 細胞シグナル伝達や受容体相互作用に関する研究で使用されています。

医学: 循環器疾患や勃起不全の治療における潜在的な治療効果について調査されています。

化学反応の分析

Types of Reactions: Prostaglandin E1-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Deuterium atoms can be substituted in place of hydrogen atoms to create labeled analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Deuterated reagents like deuterium oxide and deuterated solvents are employed.

Major Products: The major products formed from these reactions include various deuterium-labeled derivatives of Prostaglandin E1, which are used for research and analytical purposes .

類似化合物との比較

Prostaglandin E2: Similar in structure but has different receptor affinities and physiological effects.

Prostaglandin F2α: Known for its role in smooth muscle contraction and different therapeutic applications.

Prostaglandin I2 (Prostacyclin): Primarily involved in vasodilation and inhibition of platelet aggregation

Uniqueness: Prostaglandin E1-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. This labeling makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are required .

特性

IUPAC Name |

3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-HKEIXBCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O)C([2H])([2H])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)

![1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one](/img/structure/B588481.png)